molecular formula C18H19ClN2O4S B11230237 7-chloro-N-(3-methylphenyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

7-chloro-N-(3-methylphenyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11230237
M. Wt: 394.9 g/mol
InChI Key: YMDSSNGYQFCZOQ-UHFFFAOYSA-N
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Description

7-CHLORO-5-METHANESULFONYL-N-(3-METHYLPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a synthetic organic compound It belongs to the class of benzoxazepines, which are known for their diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-CHLORO-5-METHANESULFONYL-N-(3-METHYLPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzoxazepine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted anilines and chloroacetyl chloride.

    Introduction of the Methanesulfonyl Group: This step involves sulfonylation using methanesulfonyl chloride in the presence of a base like triethylamine.

    Amidation: The final step involves the formation of the carboxamide group through a reaction with an appropriate amine, such as 3-methylphenylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially yielding amine derivatives.

    Substitution: The chlorine atom in the benzoxazepine ring can be a site for nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions could produce a variety of substituted benzoxazepines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its pharmacological properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, benzoxazepines are known to interact with various receptors and enzymes, modulating their activity. The methanesulfonyl and carboxamide groups may play a role in binding to these targets, influencing the compound’s overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    7-CHLORO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE: Lacks the methanesulfonyl and 3-methylphenyl groups.

    5-METHANESULFONYL-1,5-BENZOXAZEPINE-2-CARBOXAMIDE: Lacks the chlorine and 3-methylphenyl groups.

    N-(3-METHYLPHENYL)-1,5-BENZOXAZEPINE-2-CARBOXAMIDE: Lacks the chlorine and methanesulfonyl groups.

Uniqueness

The presence of the methanesulfonyl group, chlorine atom, and 3-methylphenyl group in 7-CHLORO-5-METHANESULFONYL-N-(3-METHYLPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE makes it unique compared to other benzoxazepines. These functional groups may contribute to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C18H19ClN2O4S

Molecular Weight

394.9 g/mol

IUPAC Name

7-chloro-N-(3-methylphenyl)-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C18H19ClN2O4S/c1-12-4-3-5-14(10-12)20-18(22)17-8-9-21(26(2,23)24)15-11-13(19)6-7-16(15)25-17/h3-7,10-11,17H,8-9H2,1-2H3,(H,20,22)

InChI Key

YMDSSNGYQFCZOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CCN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C

Origin of Product

United States

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